1'-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spiro structure, integrating a chroman and piperidin ring system with a naphthalen-1-yl acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Naphthalen-1-yl Acetyl Intermediate: This step involves the acetylation of naphthalene using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Spiro Chroman Formation: The chroman ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the naphthalen-1-yl acetyl intermediate with the spiro chroman-piperidin structure. This is typically achieved through a nucleophilic substitution reaction, using a base such as sodium hydride to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient or recyclable catalysts to reduce costs and environmental impact.
Purification Techniques: Employing advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1’-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1’-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique spiro structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and potential biological activity.
Mechanism of Action
The mechanism of action of 1’-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity. For instance, it could inhibit enzymes involved in inflammatory pathways.
Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which is crucial in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds:
Spiro[chroman-2,4’-piperidin]-4-one: Lacks the naphthalen-1-yl acetyl group, which may reduce its biological activity.
Naphthalen-1-yl Acetyl Derivatives: Compounds with similar acetyl groups but different core structures.
Uniqueness: 1’-(2-(Naphthalen-1-yl)acetyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its combined spiro and naphthalen-1-yl acetyl structure, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
1'-(2-naphthalen-1-ylacetyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c27-22-17-25(29-23-11-4-3-10-21(22)23)12-14-26(15-13-25)24(28)16-19-8-5-7-18-6-1-2-9-20(18)19/h1-11H,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHUDVIWRHMVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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